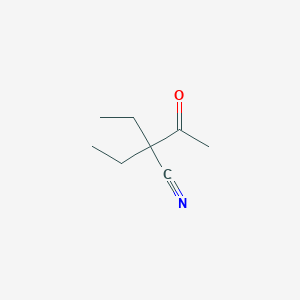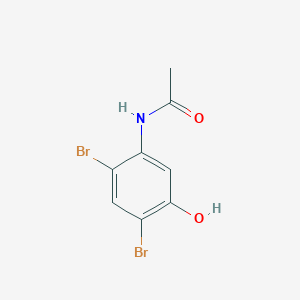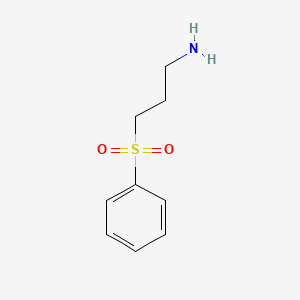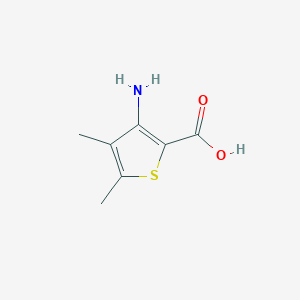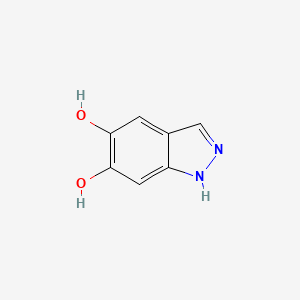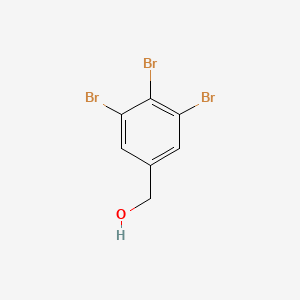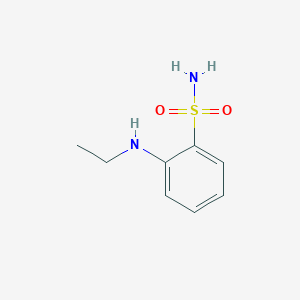
2-(乙氨基)苯-1-磺酰胺
描述
2-(Ethylamino)benzene-1-sulfonamide (EABS) is a sulfonamide derivative. It has a molecular weight of 200.26 g/mol . The IUPAC name for this compound is 2-(ethylamino)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 2-(Ethylamino)benzene-1-sulfonamide is1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(Ethylamino)benzene-1-sulfonamide is a powder . More specific physical and chemical properties were not found in the search results.科学研究应用
Antibacterial Property
Sulfonamides, including 2-(Ethylamino)benzene-1-sulfonamide, are known for their antibacterial properties . They are used as broad-spectrum antimicrobial drugs for the treatment of human and animal bacterial infections .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibitors of this enzyme have been used in the management of glaucoma, a disease that damages the eye’s optic nerve .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides also exhibit anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is necessary for their growth and multiplication .
Treatment of Diuresis
Sulfonamides play a role in treating diuresis , a condition characterized by the production of large amounts of urine. They can help manage the symptoms and underlying causes of this condition .
Treatment of Hypoglycemia
Sulfonamides can be used in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood. They can help regulate blood sugar levels and manage the symptoms of this condition .
Treatment of Thyroiditis
Sulfonamides have been used in the treatment of thyroiditis , an inflammation of the thyroid gland. They can help manage the symptoms and underlying causes of this condition .
Treatment of Inflammation
Sulfonamides can be used in the treatment of inflammation . They can help manage the symptoms and underlying causes of various inflammatory conditions .
Treatment of Glaucoma
Sulfonamides, including 2-(Ethylamino)benzene-1-sulfonamide, can be used in the treatment of glaucoma . They can help manage the symptoms and underlying causes of this eye condition .
作用机制
Target of Action
2-(Ethylamino)benzene-1-sulfonamide, like other sulfonamides, primarily targets carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their activity. By blocking carbonic anhydrase, it disrupts the balance of carbon dioxide and bicarbonate in the body, affecting processes like respiration and fluid balance . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase leads to a decrease in bacterial folic acid synthesis, affecting bacterial DNA replication and leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . This suggests that the compound may have a long half-life in the body, potentially leading to prolonged effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular processes in bacteria, leading to their death . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Ethylamino)benzene-1-sulfonamide. For instance, the compound’s high resistance to biodegradation suggests that it may remain active in various environmental conditions . .
安全和危害
属性
IUPAC Name |
2-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHFNZKGXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one](/img/structure/B3317934.png)
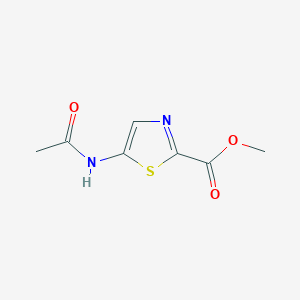
![2-[(3-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B3317961.png)
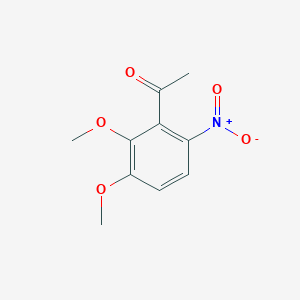
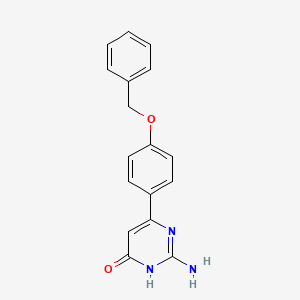
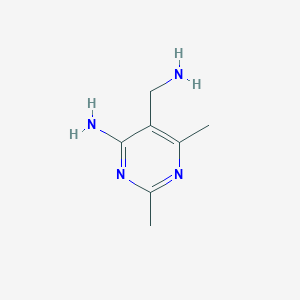
![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B3317981.png)
